molecular formula C25H27N3O2 B2609240 1-Benzhydryl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea CAS No. 1797888-66-4

1-Benzhydryl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea

Cat. No.: B2609240
CAS No.: 1797888-66-4
M. Wt: 401.51
InChI Key: CDSPDQCENKRBRM-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea is a synthetic urea derivative featuring a benzhydryl group (two phenyl rings attached to a central methylene group) and a 3-methoxypyrrolidine moiety. The compound’s design integrates key pharmacophoric elements observed in kinase inhibitors, particularly those targeting the RAS/RAF/MEK/ERK pathway. The urea scaffold serves as a hydrogen-bond donor/acceptor, facilitating interactions with kinase active sites, while the benzhydryl group may enhance lipophilicity and influence binding orientation .

Properties

IUPAC Name

1-benzhydryl-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2/c1-30-23-16-17-28(18-23)22-14-12-21(13-15-22)26-25(29)27-24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,23-24H,16-18H2,1H3,(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSPDQCENKRBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzhydryl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzhydryl Intermediate: The benzhydryl group is often introduced through a Grignard reaction, where benzhydryl chloride reacts with magnesium to form the Grignard reagent, which is then reacted with a suitable electrophile.

    Introduction of the Urea Moiety: The urea group is introduced by reacting the benzhydryl intermediate with an isocyanate or by using phosgene as a reagent.

    Attachment of the Methoxypyrrolidinylphenyl Group: The final step involves the coupling of the methoxypyrrolidinylphenyl group to the urea moiety, which can be achieved through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-Benzhydryl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where the methoxypyrrolidinyl group can be replaced with other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Benzhydryl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Structural Features

The compound is compared below with structurally related urea derivatives reported in recent studies (Table 1):

Table 1: Structural and Activity Comparison of Urea-Based Inhibitors

Compound Core Structure Modifications IC50 (μM) A549 IC50 (μM) HCT-116 Key Binding Interactions
Target Compound Benzhydryl, 3-methoxypyrrolidine N/A N/A Hypothetical: Urea NH/O, pyrrolidine O
7u 4-Chlorophenyl, -OCH2CF3, pyridin-2-ylmethoxy 2.39 3.90 ASP594, GLU501, THR529 (BRAF)
Sorafenib (Control) Diaryl urea, trifluoromethyl, pyridine-carboxamide 2.12 2.25 Multiple H-bonds (e.g., CYS532)

Critical Structural Differences

  • Benzhydryl vs. Chlorophenyl/Substituted Aryl Groups : The benzhydryl group in the target compound introduces steric bulk compared to the planar 4-chlorophenyl group in 7u . This may reduce binding affinity due to steric clashes in the BRAF active site .
  • 3-Methoxypyrrolidine vs. Pyridin-2-ylmethoxy : The methoxy-pyrrolidine moiety is an electron-donating heterocycle, whereas the pyridin-2-ylmethoxy group in 7u provides an electron-withdrawing nitrogen atom. Pyridine’s nitrogen forms critical hydrogen bonds with BRAF residues (e.g., THR529), which the pyrrolidine’s oxygen may replicate less effectively .
  • Substituent Effects: In 7u, the -OCH2CF3 group at the C-ring’s 4th position significantly enhances activity, likely due to improved hydrophobic interactions and electron-withdrawing effects.

Antiproliferative Activity

  • 7u demonstrates IC50 values of 2.39 μM (A549) and 3.90 μM (HCT-116), comparable to sorafenib .
  • The absence of -OCH2CF3 and pyridine in the target compound suggests lower efficacy. However, the benzhydryl group may improve membrane permeability, offsetting some losses in binding .

Molecular Docking and BRAF Inhibition

  • 7u forms hydrogen bonds via its urea NH/O with ASP594 and GLU501 and pyridine N with THR529 in BRAF .
  • The target compound’s urea moiety may similarly interact with ASP594 and GLU501.

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups (EWGs) : Compounds with EWGs (e.g., -Cl, -CF3) on the aryl ring exhibit superior activity. The target compound’s benzhydryl group (electron-neutral) and 3-methoxy (electron-donating) may underperform compared to 7u .
  • Heterocyclic Moieties : Pyridine rings outperform pyrrolidine in forming hydrogen bonds. Modifications to the pyrrolidine (e.g., fluorination) could mitigate this deficit .

Biological Activity

1-Benzhydryl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The unique structural features of this compound, including the benzhydryl and methoxypyrrolidine moieties, suggest a range of interactions with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H24N2O\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the benzhydryl intermediate via Grignard reaction.
  • Introduction of the urea group through reaction with isocyanates.
  • Coupling with the methoxypyrrolidinylphenyl group via nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The methoxypyrrolidine moiety enhances its binding affinity, potentially modulating various biological pathways.

In Vitro Studies

Recent studies have evaluated the in vitro biological activity of this compound, particularly focusing on its potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an important enzyme in tryptophan metabolism and immune response modulation. The compound demonstrated significant inhibitory activity against IDO1, with an IC50 value indicating potent effects .

Case Study 1: IDO1 Inhibition

A study investigated a series of phenyl urea derivatives for their IDO1 inhibitory activities. Among these, compounds structurally similar to this compound exhibited varying degrees of inhibition. Notably, modifications in the aromatic rings influenced binding efficacy and selectivity towards IDO1 over tryptophan 2,3-dioxygenase (TDO) .

Case Study 2: Antioxidant Activity

Another research focused on the antioxidant properties of phenyl urea derivatives, including those similar to our target compound. The results indicated that certain derivatives exhibited moderate to significant antioxidant activity when tested against free radicals, suggesting potential therapeutic applications in oxidative stress-related conditions .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameStructureIDO1 Inhibition (IC50)Antioxidant Activity
This compoundStructureSignificantModerate
BMS-E30Structure0.7 nMLow
Compound XStructureNot reportedHigh

Q & A

Basic: What synthetic routes are commonly employed to prepare 1-Benzhydryl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea?

Methodological Answer:
The synthesis typically involves:

Intermediate preparation : Reacting 4-nitrophenol with substituted chloromethylpyridine derivatives in ethanol to form intermediates (e.g., 4-(pyridin-2-ylmethoxy)aniline derivatives) .

Catalytic hydrogenation : Using Pd-C to reduce nitro groups to amines, yielding key intermediates .

Urea coupling : Reacting the amine intermediate with aryl isocyanates (prepared via aromatic amines and bis(trichloromethyl) carbonate) in methylene dichloride to form the urea backbone . For the 3-methoxypyrrolidine moiety, benzyl-protected precursors (e.g., Benzyl 3-methoxy-1-pyrrolidinecarboxylate) may require deprotection steps .

Basic: How is the structural identity of this compound confirmed in synthetic workflows?

Methodological Answer:
Characterization employs:

  • IR spectroscopy : To confirm urea C=O stretching (~1640–1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
  • ¹H/¹³C NMR : To verify benzhydryl protons (δ 5.2–5.5 ppm for CH groups), aromatic protons, and methoxypyrrolidine signals .
  • ESI-MS : For molecular ion confirmation (e.g., [M+H]+ or [M+Na]+ peaks) .

Basic: What in vitro assays are suitable for initial biological evaluation (e.g., anticancer activity)?

Methodological Answer:

  • Cell viability assays : Use MTT or SRB assays against cancer cell lines (e.g., HepG2, MCF-7) to determine IC₅₀ values .
  • Kinase inhibition screening : Test against tyrosine kinases (e.g., EGFR, VEGFR2) via fluorescence polarization assays .
  • Apoptosis markers : Assess caspase-3/7 activation using luminescent substrates .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

  • Substituent variation : Systematically modify the benzhydryl group (e.g., halogenation) and the pyrrolidine’s methoxy position to assess steric/electronic effects on target binding .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding motifs between the urea moiety and kinase ATP-binding pockets .
  • Biological data correlation : Compare IC₅₀ values with substituent logP values to balance potency and solubility .

Advanced: How can computational modeling resolve contradictions between predicted and experimental binding affinities?

Methodological Answer:

  • Reaction path search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify unaccounted steric hindrance in the binding pocket .
  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to simulate ligand-protein interactions over 100+ ns, capturing conformational flexibility missed in docking .
  • Feedback loops : Integrate experimental IC₅₀ data into computational models to refine scoring functions iteratively .

Advanced: What mechanistic studies elucidate the compound’s mode of action in kinase inhibition?

Methodological Answer:

  • Kinase profiling : Use selectivity panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • X-ray crystallography : Co-crystallize the compound with target kinases (e.g., ABL1) to resolve binding modes at <2.5 Å resolution .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .

Advanced: How can solubility challenges be addressed without compromising potency?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10% v/v) in pharmacokinetic studies .
  • Prodrug strategies : Introduce phosphate or acetyl groups on the pyrrolidine’s methoxy moiety for in situ hydrolysis .
  • Nanoparticle encapsulation : Employ PLGA nanoparticles to enhance aqueous dispersion while retaining cytotoxicity .

Advanced: What methodologies validate stability under physiological conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze via HPLC-UV for degradation products .
  • LC-MS/MS stability assays : Monitor urea bond hydrolysis in plasma (rat/human) over 48 hrs .
  • Accelerated thermal studies : Store at 40°C/75% RH for 4 weeks and track purity changes via DSC/TGA .

Advanced: How can synergistic effects with existing therapies be systematically studied?

Methodological Answer:

  • Combination index (CI) analysis : Use Chou-Talalay assays to quantify synergy (CI <1) with cisplatin or paclitaxel .
  • Transcriptomics : Perform RNA-seq on treated cells to identify pathways co-regulated with standard therapies .
  • In vivo xenograft models : Administer sub-therapeutic doses of the compound + carboplatin to assess tumor growth suppression .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

  • Process analytical technology (PAT) : Implement inline FTIR to monitor urea coupling efficiency in real-time .
  • Design of experiments (DoE) : Optimize reaction parameters (e.g., temperature, stoichiometry) using Minitab or JMP .
  • Quality-by-design (QbD) : Define critical quality attributes (CQAs) for intermediates and final product via ICH Q11 guidelines .

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